

Commercial suppliers of 3-Hydroxyazetidine hydrochloride

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Compound of Interest

Compound Name: 3-Hydroxyazetidine hydrochloride

Cat. No.: B016518

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An In-depth Technical Guide to **3-Hydroxyazetidine Hydrochloride** for Drug Development Professionals

Introduction

3-Hydroxyazetidine hydrochloride (CAS: 18621-18-6) is a pivotal heterocyclic building block in modern medicinal chemistry and pharmaceutical development. As a constrained four-membered azacyclic alcohol, its rigid structure provides a unique scaffold that medicinal chemists leverage to optimize the pharmacological properties of drug candidates. This guide offers a comprehensive overview of its commercial availability, technical specifications, synthesis, quality control, and its strategic application in drug discovery. Its primary utility is as a key intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including Janus kinase (JAK) inhibitors like Baricitinib and novel antibiotics.^{[1][2]}

Commercial Suppliers and Technical Specifications

A variety of chemical suppliers offer **3-Hydroxyazetidine hydrochloride**, with typical purity specifications at or above 97%. Researchers should always consult the supplier's specific certificate of analysis for lot-specific data.

Table 1: Comparison of Technical Data from Commercial Suppliers

Property	Chem-Impex[3]	Sigma-Aldrich	Thermo Scientific[4]	TCI[5][6]
CAS Number	18621-18-6	18621-18-6	18621-18-6	18621-18-6
Molecular Formula	C ₃ H ₇ NO·HCl	C ₃ H ₇ NO·HCl	C ₃ H ₈ ClNO	C ₃ H ₈ ClNO
Molecular Weight	109.55	109.55	109.55	109.55
Purity	≥ 98%	97%	≥96.0 to ≤104.0% (Titration)	>98.0% (N)
Appearance	White to yellow to orange crystalline powder	Solid	White to cream to pale brown crystals/powder	White to Yellow to Orange powder/crystal
Melting Point (°C)	87 - 92	85 - 90	Not Specified	87.0 - 92.0
Solubility	Soluble in water, DMSO, DMF	Not Specified	Not Specified	Not Specified
Storage	Room Temperature	Room Temperature	Not Specified	Not Specified

Experimental Protocols

The following sections detail common methodologies for the synthesis and quality control of **3-Hydroxyazetidine hydrochloride**, adapted from publicly available patents and chemical literature.

Synthesis Protocol: N-Benzylation Route

This common synthetic route involves the reaction of benzylamine with epichlorohydrin, followed by cyclization and final debenzylation via catalytic hydrogenation.[7][8]

Step 1: Synthesis of 1-(benzylamino)-3-chloropropan-2-ol

- Dissolve benzylamine (1.0 eq) in 15 volumes of water in a reaction vessel.
- Cool the solution to 0-5 °C using an ice bath.
- Slowly add epichlorohydrin (1.3 eq) to the reaction mixture, ensuring the temperature is maintained below 5 °C.
- Stir the reaction at 0-5 °C for 12 hours.
- After the reaction is complete (monitored by HPLC), filter the resulting solid.
- Wash the filter cake twice with water and once with an organic solvent mixture (e.g., ethyl acetate/petroleum ether 1:20 v/v) to yield the intermediate product.[\[7\]](#)

Step 2: Synthesis of 1-Benzyl-3-hydroxyazetidine

- Dissolve the intermediate from Step 1 in 15 volumes of acetonitrile.
- Add sodium carbonate (1.5 eq) as a base.
- Heat the mixture to reflux and maintain for 12 hours until the reaction is complete as per HPLC analysis.
- Cool the reaction mixture and filter to remove inorganic salts.
- Evaporate the filtrate under reduced pressure.
- Add petroleum ether to the concentrated residue to precipitate a white solid, which is the desired 1-benzyl-3-hydroxyazetidine.[\[7\]](#)

Step 3: Synthesis of **3-Hydroxyazetidine Hydrochloride**

- Dissolve the 1-benzyl-3-hydroxyazetidine from Step 2 in 5 volumes of methanol.
- Add 1 equivalent of a 4M HCl solution.
- Add 10% Palladium on carbon (Pd/C) catalyst.
- Subject the mixture to hydrogenation (e.g., in a Parr shaker) for 8 hours.[\[7\]](#)

- Upon reaction completion, filter the mixture to remove the Pd/C catalyst.
- Wash the filter cake with a small amount of methanol.
- Combine the filtrates and evaporate the methanol under reduced pressure to precipitate a large amount of white solid.
- Add ethyl acetate to the concentrate, stir for 5 minutes, and filter to obtain the final product, **3-Hydroxyazetidine hydrochloride**, with a purity typically exceeding 98%.^[7]

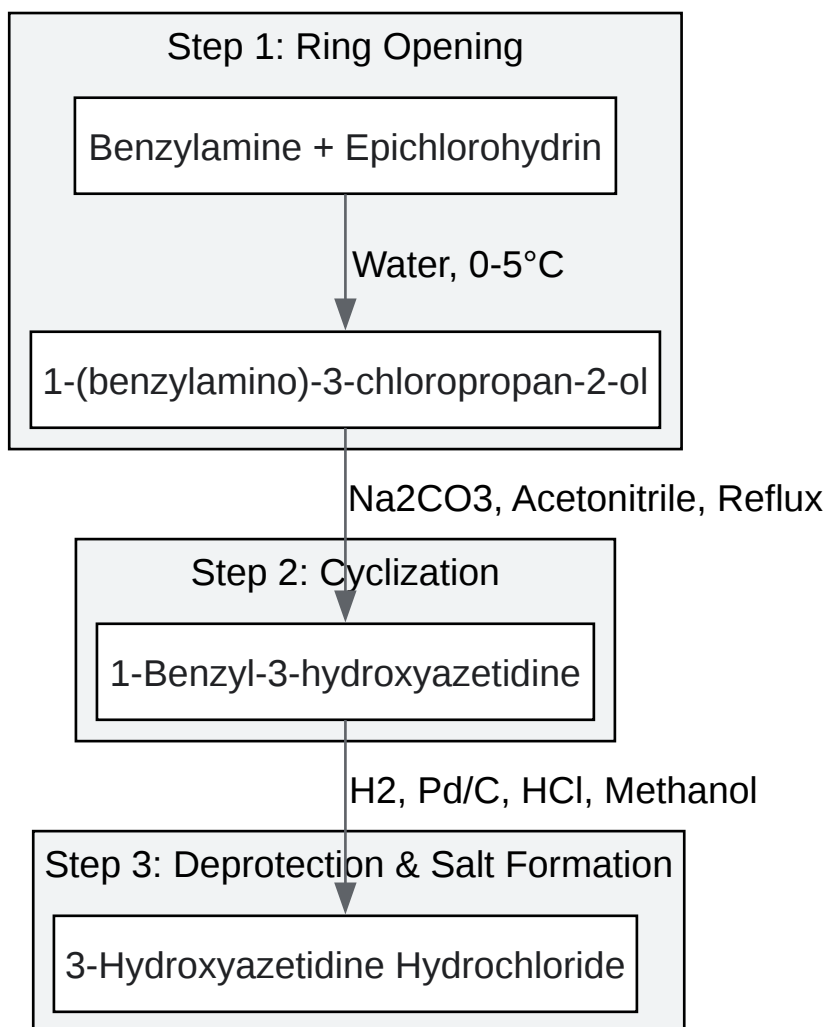
Quality Control Protocol: Purity Assessment by HPLC

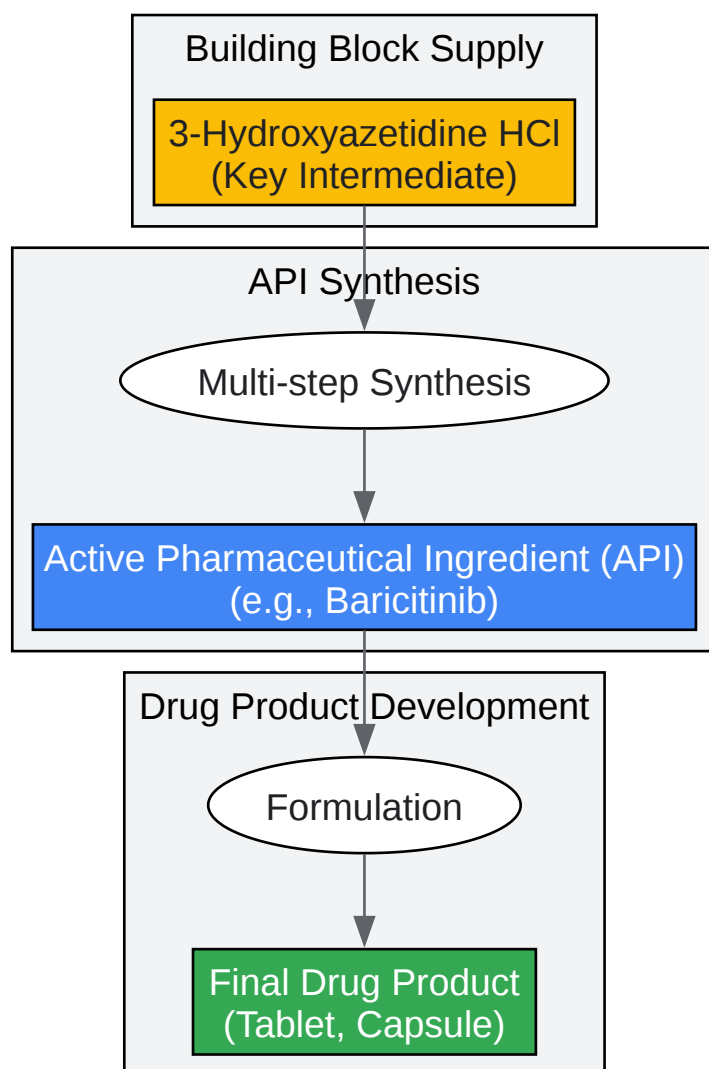
High-Performance Liquid Chromatography (HPLC) is a standard method to assess the purity of **3-Hydroxyazetidine hydrochloride**.

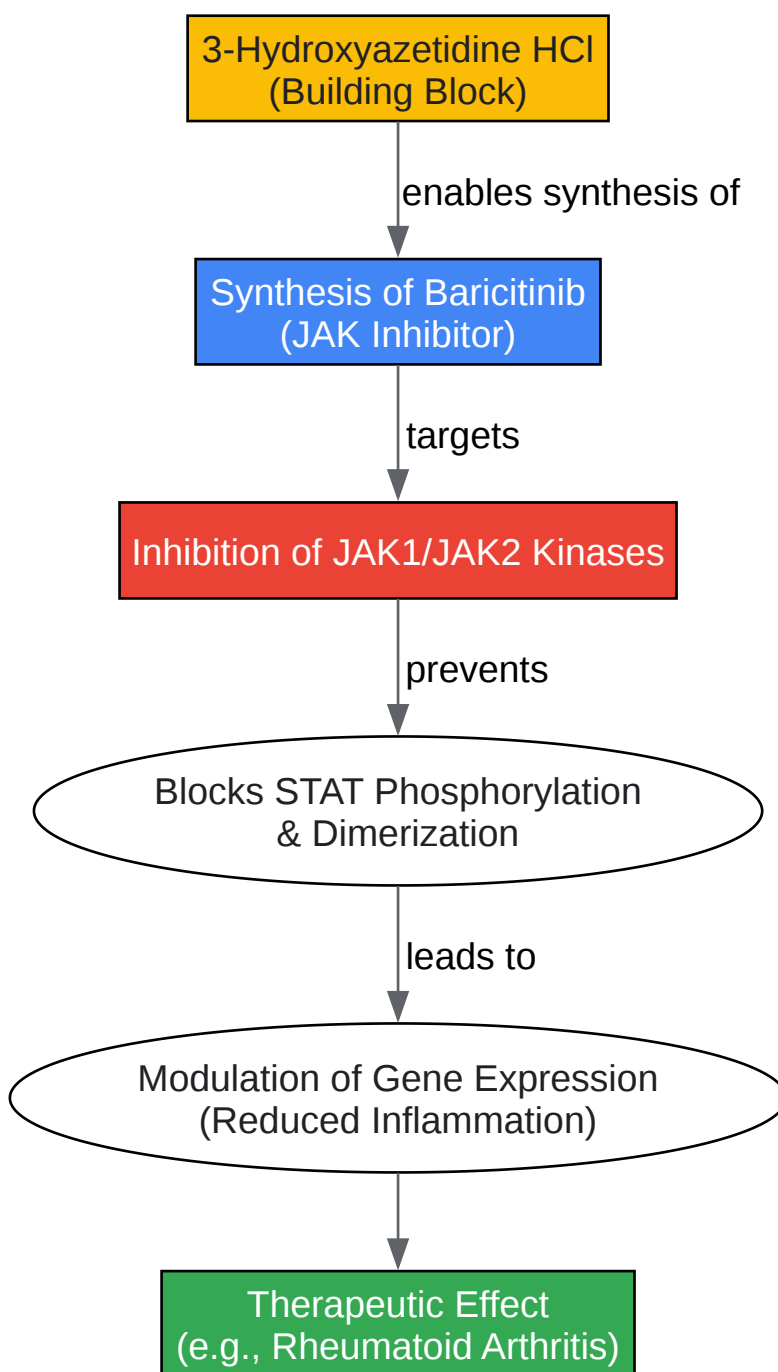
- Standard Preparation: Prepare a standard solution of **3-Hydroxyazetidine hydrochloride** at a known concentration (e.g., 1 mg/mL) in a suitable mobile phase diluent.
- Sample Preparation: Prepare a sample solution of the synthesized batch at the same concentration.
- HPLC Conditions (Example):
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
 - Mobile Phase: A gradient of acetonitrile and water with an ion-pairing agent like trifluoroacetic acid (TFA).
 - Flow Rate: 1.0 mL/min.
 - Detector: UV at 210 nm.
 - Injection Volume: 10 µL.
- Analysis: Inject the standard and sample solutions. The purity is calculated by comparing the area of the main peak in the sample chromatogram to the total area of all peaks (Area % method). Purity should typically be ≥98% for use in pharmaceutical synthesis.^[7]

Visualizations: Workflows and Applications

Diagrams created with Graphviz help visualize the logical flow of synthesis and the compound's role in drug development.







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